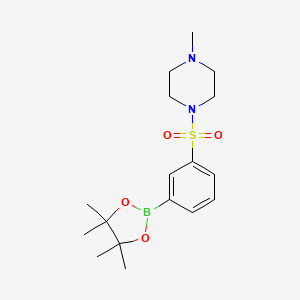

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Mode of Action

It is known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key to the synthesis of many organic compounds .

Biochemical Pathways

The compound may participate in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Result of Action

The result of the compound’s action would depend on its specific biological targets and the context in which it is used. In the context of organic synthesis, the compound could facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as palladium acetate or palladium chloride, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is in the development of pharmaceutical agents. The compound's boronic acid moiety is crucial for its interaction with biological targets, particularly in the design of protease inhibitors and other enzyme modulators.

Case Study: Anticancer Activity

Research has demonstrated that boronic acid derivatives can inhibit proteasome activity, which is vital for cancer cell survival. For instance, a study highlighted the potential of boronic acid derivatives, including this compound, in targeting the proteasome pathway to induce apoptosis in cancer cells . The ability to modify the piperazine ring allows for fine-tuning of biological activity and selectivity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

Data Table: Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base (K2CO3), DMF | 85 | |

| Negishi Coupling | Zn catalyst, THF | 78 | |

| Stille Coupling | Sn catalyst, DMSO | 90 |

Drug Delivery Systems

The compound's boronic acid functionality also makes it suitable for applications in drug delivery systems. Boron-containing compounds can form reversible covalent bonds with diols and sugars, which can be exploited for targeted drug delivery.

Case Study: Targeted Delivery

A study investigated the use of boronic acid derivatives in targeted delivery systems for anticancer drugs. The research showed that these compounds could selectively bind to tumor cells, enhancing the efficacy and reducing side effects of chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 4-methylphenylboronic acid pinacol ester .

Uniqueness: What sets this compound apart from these similar compounds is its unique functional group, the 4-methylpiperazin-1-ylsulfonyl moiety. This functional group imparts specific reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules .

Biological Activity

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester (referred to as MPBPE) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MPBPE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H26B N2O4S

- Molecular Weight : 358.27 g/mol

- CAS Number : 1139717-76-2

MPBPE is known to interact with various biological targets, primarily through its boronic acid moiety. Boronic acids have been recognized for their ability to form reversible covalent bonds with diols, which is crucial for their role in biochemical pathways.

-

Inhibition of Proteasome Activity :

- MPBPE has been shown to inhibit proteasome activity, which is vital for protein degradation and regulation within cells. This inhibition can lead to the accumulation of proteins that promote apoptosis in cancer cells.

-

Impact on Cell Signaling Pathways :

- The compound may modulate cell signaling pathways involving protein kinases and phosphatases, influencing processes such as cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of MPBPE:

- Case Study 1 : In vitro studies demonstrated that MPBPE effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

- Case Study 2 : A study conducted on xenograft models showed that MPBPE significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

MPBPE exhibits antimicrobial activity against a range of pathogens:

- Study Findings : In vitro assays revealed that MPBPE effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 358.27 g/mol |

| CAS Number | 1139717-76-2 |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Mechanism | Proteasome inhibition, apoptosis induction |

Properties

IUPAC Name |

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCKYMGZVGIVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.